molecular formula C15H28N2O2 B12678317 (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide CAS No. 85187-31-1

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide

Cat. No.: B12678317
CAS No.: 85187-31-1
M. Wt: 268.39 g/mol
InChI Key: PVKBSNQSHLPBAK-ZDUSSCGKSA-N
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Description

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is a synthetic organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the dipentyl and carboxamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases, with halogenated reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide
  • (S)-5-Oxo-N,N-dibutylpyrrolidine-2-carboxamide
  • (S)-5-Oxo-N,N-dihexylpyrrolidine-2-carboxamide

Uniqueness

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is unique due to its specific dipentyl substitution, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

85187-31-1

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

(2S)-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18)/t13-/m0/s1

InChI Key

PVKBSNQSHLPBAK-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCN(CCCCC)C(=O)C1CCC(=O)N1

Origin of Product

United States

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